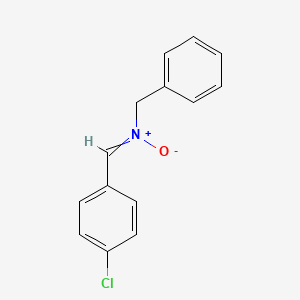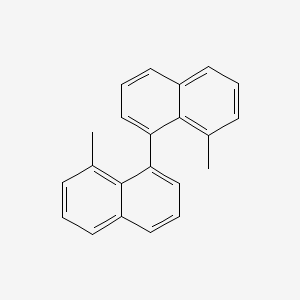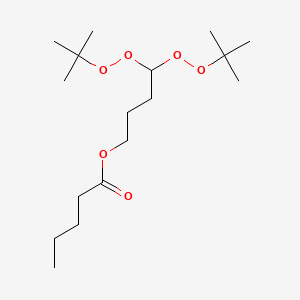
4,4-Bis(tert-butylperoxy)butyl valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(tert-butylperoxy)butyl valerate is an organic peroxide compound with the molecular formula C17H34O6. It is commonly used as a crosslinking agent in the polymer industry due to its ability to initiate free radical reactions. This compound is known for its stability under controlled conditions and its effectiveness in enhancing the properties of various polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(tert-butylperoxy)butyl valerate typically involves the esterification of valeric acid with 4,4-Bis(tert-butylperoxy)butanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The compound is typically handled under stringent temperature control measures to prevent decomposition .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Bis(tert-butylperoxy)butyl valerate primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can then initiate polymerization reactions, making the compound valuable in the production of crosslinked polymers .
Common Reagents and Conditions: The decomposition of this compound is often induced by heat. The compound is sensitive to temperatures above 38°C, and its decomposition can be accelerated in the presence of transition metal catalysts such as cobalt or manganese .
Major Products Formed: The primary products of the decomposition of this compound are free radicals, which can further react to form crosslinked polymer networks. These networks enhance the mechanical properties and thermal stability of the resulting polymers .
Aplicaciones Científicas De Investigación
4,4-Bis(tert-butylperoxy)butyl valerate has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of 4,4-Bis(tert-butylperoxy)butyl valerate involves its decomposition into free radicals upon heating. These free radicals can initiate polymerization reactions by attacking the double bonds in monomers, leading to the formation of polymer chains. The compound’s effectiveness as a crosslinking agent is due to its ability to generate multiple free radicals, which can form crosslinks between polymer chains, enhancing the material’s properties .
Comparación Con Compuestos Similares
- tert-Butyl peroxybenzoate
- tert-Butyl hydroperoxide
- Di-tert-butyl peroxide
Comparison: 4,4-Bis(tert-butylperoxy)butyl valerate is unique among similar compounds due to its bifunctional peroxide structure, which allows it to generate multiple free radicals upon decomposition. This makes it particularly effective as a crosslinking agent in polymer synthesis. In comparison, compounds like tert-Butyl peroxybenzoate and tert-Butyl hydroperoxide may only generate a single free radical, limiting their crosslinking capabilities .
Propiedades
Número CAS |
23448-68-2 |
|---|---|
Fórmula molecular |
C17H34O6 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4,4-bis(tert-butylperoxy)butyl pentanoate |
InChI |
InChI=1S/C17H34O6/c1-8-9-11-14(18)19-13-10-12-15(20-22-16(2,3)4)21-23-17(5,6)7/h15H,8-13H2,1-7H3 |
Clave InChI |
UVWVIEBLYRKAFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OCCCC(OOC(C)(C)C)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


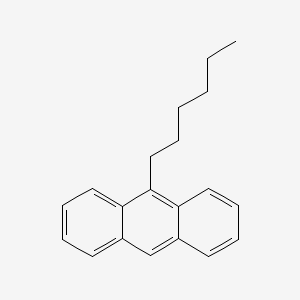

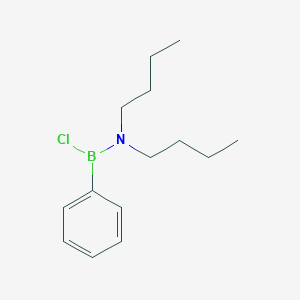


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
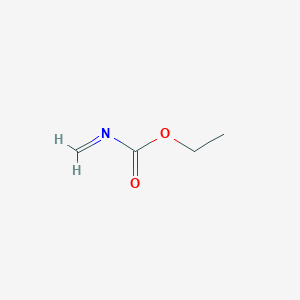
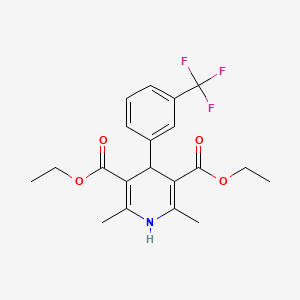
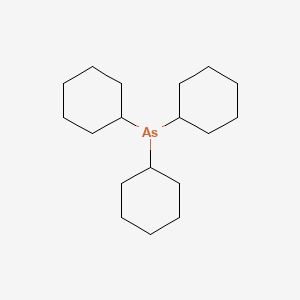
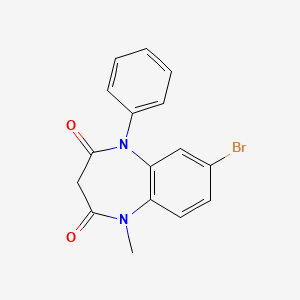
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
